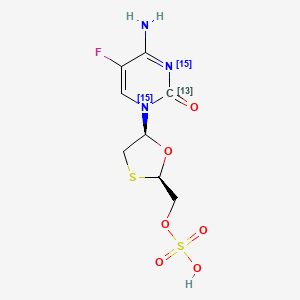
7-((1R)-2-((S,E)-3-hydroxyoct-1-enyl)-5-oxocyclopentyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- is a complex organic compound with significant biological and chemical properties. It is a member of the prostaglandin family, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its role in various physiological processes and has been extensively studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the use of cyclopentane derivatives, which undergo a series of reactions including oxidation, reduction, and esterification to form the desired compound. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized chemical plants equipped with reactors that can handle the complex synthesis process. The production involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may also include purification steps such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone can yield an alcohol.
Applications De Recherche Scientifique
Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is studied for its role in cell signaling and regulation of physiological processes.
Medicine: It has potential therapeutic applications in treating conditions such as inflammation, cardiovascular diseases, and reproductive health issues.
Industry: It is used in the synthesis of pharmaceuticals and as a precursor for other biologically active compounds.
Mécanisme D'action
The mechanism of action of Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- involves its interaction with specific receptors on cell membranes. It binds to prostaglandin receptors, triggering a cascade of intracellular signaling pathways that lead to various physiological effects. These pathways often involve the activation of enzymes such as cyclooxygenase and lipoxygenase, which play key roles in the biosynthesis of other prostaglandins and related compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin E1: Known for its vasodilatory and anti-inflammatory properties.
Prostaglandin F2α: Involved in the regulation of reproductive processes.
Prostaglandin D2: Plays a role in allergic reactions and sleep regulation.
Uniqueness
Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- is unique due to its specific stereochemistry and the particular physiological effects it mediates. Unlike other prostaglandins, it has distinct receptor affinities and signaling pathways, making it a valuable compound for targeted therapeutic applications.
Propriétés
Formule moléculaire |
C20H34O4 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
7-[(1R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16?,17-,18+/m0/s1 |
Clé InChI |
DPNOTBLPQOITGU-ZLNCSPRSSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






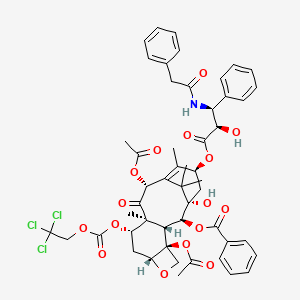
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
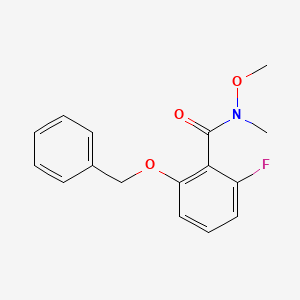
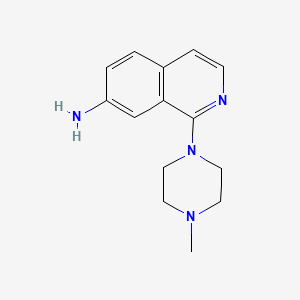

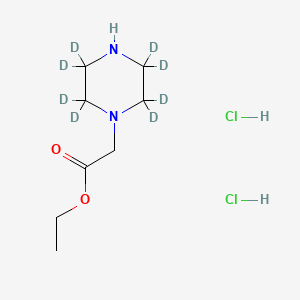
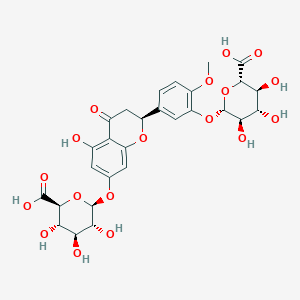
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)

